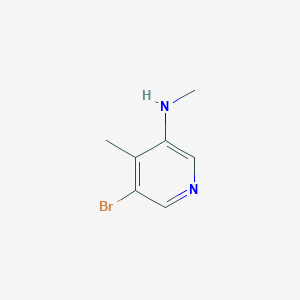
5-Bromo-N,4-dimethylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N,4-dimethylpyridin-3-amine is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the 5th position and two methyl groups at the N and 4th positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-N,4-dimethylpyridin-3-amine involves the Suzuki cross-coupling reaction. This reaction typically uses palladium as a catalyst and arylboronic acids as reactants. The process can be carried out directly or via intermediates such as N-[5-bromo-2-methylpyridine-3-yl]acetamide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N,4-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: It can participate in Suzuki and other cross-coupling reactions to form complex pyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Arylboronic Acids: Reactants in Suzuki cross-coupling.
Bases: Such as potassium phosphate, to facilitate deprotonation.
Major Products
Wissenschaftliche Forschungsanwendungen
5-Bromo-N,4-dimethylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active compounds.
Material Science: Its derivatives are studied for their potential use in liquid crystals and other advanced materials.
Biological Studies: Investigated for its biofilm inhibition and anti-thrombolytic activities.
Wirkmechanismus
The mechanism of action of 5-Bromo-N,4-dimethylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in catalytic reactions, it binds to palladium centers, facilitating deprotonation and subsequent reaction steps . The exact pathways and molecular targets can vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-4,6-dimethylpyridin-3-amine
- 2-Amino-5-bromo-4,6-dimethylpyridine
Uniqueness
5-Bromo-N,4-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for synthesizing specialized derivatives and exploring novel applications in various scientific fields.
Eigenschaften
Molekularformel |
C7H9BrN2 |
|---|---|
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
5-bromo-N,4-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(8)3-10-4-7(5)9-2/h3-4,9H,1-2H3 |
InChI-Schlüssel |
UQAQFBSRXQCNRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1NC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


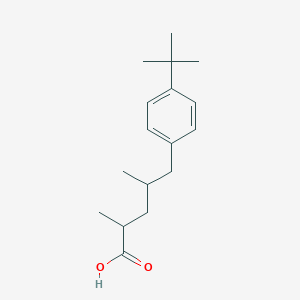
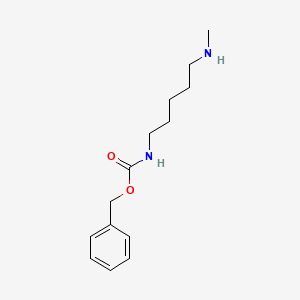




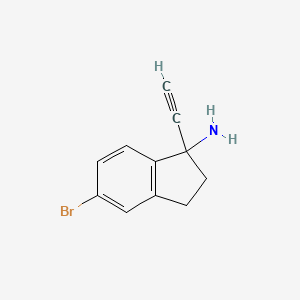
![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)


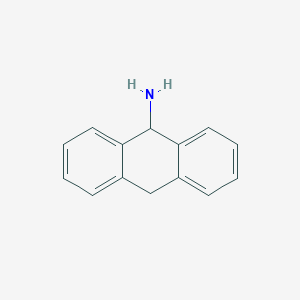
![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
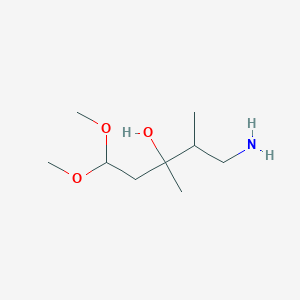
![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
